molecular formula C24H28N4O B10920396 (4-benzylpiperidin-1-yl)(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

(4-benzylpiperidin-1-yl)(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B10920396
M. Wt: 388.5 g/mol
InChI Key: ZRJKJZXVFDWNFL-UHFFFAOYSA-N
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Description

(4-benzylpiperidin-1-yl)(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring conjugated to a benzyl group and a pyrazolo[3,4-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperidin-1-yl)(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be synthesized from preformed pyrazole and pyridine rings . The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the benzyl group via reductive amination .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as palladium on carbon (Pd/C) for hydrogenation steps and strong bases like sodium hydride (NaH) for deprotonation steps are commonly used .

Chemical Reactions Analysis

Types of Reactions

(4-benzylpiperidin-1-yl)(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-benzylpiperidin-1-yl)(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-benzylpiperidin-1-yl)(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit AChE and prevent Aβ aggregation makes it a promising candidate for further research in the treatment of neurodegenerative diseases .

Properties

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C24H28N4O/c1-16-22-20(15-21(19-8-9-19)25-23(22)27(2)26-16)24(29)28-12-10-18(11-13-28)14-17-6-4-3-5-7-17/h3-7,15,18-19H,8-14H2,1-2H3

InChI Key

ZRJKJZXVFDWNFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCC(CC4)CC5=CC=CC=C5)C

Origin of Product

United States

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